molecular formula C11H15NO4 B274628 5-{[(5-Methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid CAS No. 827034-78-6

5-{[(5-Methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid

Cat. No.: B274628
CAS No.: 827034-78-6
M. Wt: 225.24 g/mol
InChI Key: AETFBBIKDIKGAW-UHFFFAOYSA-N
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Description

“5-{[(5-Methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid” is a complex organic compound. It is related to 5-Methyl-2-furanboronic acid pinacol ester , which is a boronic acid derivative . This compound could potentially be used in the synthesis of a PEG-tetrazine (PEG-Tz) macromer via acid-amine conjugation .


Synthesis Analysis

The synthesis of this compound might involve the use of 5-Methyl-2-furanboronic acid pinacol ester . Protodeboronation of pinacol boronic esters has been reported, which could potentially be a step in the synthesis of this compound .

Scientific Research Applications

Isotopomer Synthesis and Characterization

A study by Shrestha‐Dawadi and Lugtenburg (2003) outlines a synthetic scheme for preparing isotopomers of 5-amino-4-oxopentanoic acid (a related compound), highlighting its role in the biosynthesis of biologically active porphyrins, crucial for photosynthesis and oxygen transport. This method allows for high isotopic enrichment, facilitating studies in metabolic pathways and enzymatic reactions (Shrestha‐Dawadi & Lugtenburg, 2003).

Hydrochloride Formation

Lin Yuan (2006) provides a synthesis route for 5-amino-4-oxopentanoic acid hydrochloride from levulinic acid, showcasing an example of converting a simple biomass-derived molecule into a more complex and functionalized compound. This method involves esterification, bromination, and reaction with potassium phthalimide, demonstrating the chemical versatility of the acid (Lin Yuan, 2006).

Advanced Glycation End-products

Research on methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, by Nemet, Varga-Defterdarović, and Turk (2006) discusses its formation in enzymatic and nonenzymatic reactions, leading to advanced glycation end-products. These compounds, including derivatives of 5-amino-4-oxopentanoic acid, are significant in understanding the biochemical pathways leading to diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Biomass-Derived Chemicals Synthesis

A study by Nakagawa, Tamura, and Tomishige (2013) explores the catalytic reduction of furanic compounds with hydrogen, a process relevant to the synthesis of 5-{[(5-Methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid derivatives. This research highlights the potential of biomass-derived molecules as precursors for renewable chemical synthesis, offering a sustainable alternative to petrochemicals (Nakagawa, Tamura, & Tomishige, 2013).

Future Directions

The future directions for “5-{[(5-Methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid” could potentially involve its use in the synthesis of macromers and hydrogels, as suggested by its potential use in the synthesis of a PEG-tetrazine (PEG-Tz) macromer .

Properties

IUPAC Name

5-[(5-methylfuran-2-yl)methylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-8-5-6-9(16-8)7-12-10(13)3-2-4-11(14)15/h5-6H,2-4,7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETFBBIKDIKGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398457
Record name AS-662/43412887
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827034-78-6
Record name AS-662/43412887
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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